molecular formula C21H20N8O B2632981 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone CAS No. 1797350-08-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone

Cat. No. B2632981
CAS RN: 1797350-08-3
M. Wt: 400.446
InChI Key: QAZWTTZBNDREPQ-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a complex organic molecule . It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via a series of reactions involving the formation of the 1,2,4-triazole ring, followed by the introduction of the pyridazine and piperazine rings . The exact synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .

Scientific Research Applications

Triazole and Pyridazinone Derivatives in Drug Development

Triazole and pyridazinone derivatives are highlighted for their wide-ranging biological activities and therapeutic potential. For instance, triazole derivatives have been reviewed for their development as new drugs with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties (Ferreira et al., 2013). Similarly, pyridazinone compounds, like Macozinone, are under clinical studies for the treatment of tuberculosis, demonstrating the significant role these derivatives play in addressing global health challenges (Makarov & Mikušová, 2020).

Piperazine Derivatives in Pharmacological Applications

Piperazine derivatives are extensively studied for their pharmacological applications, including their roles as central nervous system (CNS) agents, anticancer, cardio-protective agents, and more. Their flexibility and effectiveness in drug design are emphasized, with modifications to the piperazine nucleus significantly impacting the medicinal potential of the resultant molecules (Rathi et al., 2016). This underscores the importance of structural elements similar to those in “(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone” in the development of new therapeutic agents.

Potential Applications in Sensing and Materials Science

Compounds containing heterocycles like pyrimidines and related functionalities are also significant in the development of optical sensors and materials science. The ability of these compounds to form coordination and hydrogen bonds makes them suitable as sensing probes, illustrating their utility beyond pharmaceuticals into the realm of analytical chemistry and materials research (Jindal & Kaur, 2021).

Future Directions

The future directions for research on this compound could include further investigation of its potential anticancer properties, as well as exploration of its potential applications in other areas of medicine . Additionally, further studies could be conducted to optimize its synthesis process and improve its physical and chemical properties .

Mechanism of Action

properties

IUPAC Name

(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZWTTZBNDREPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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